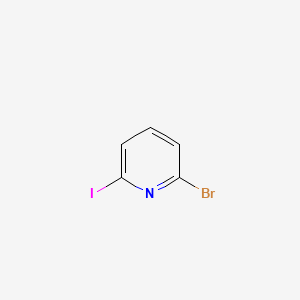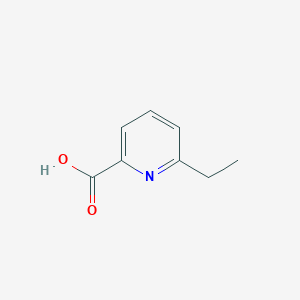
6-Ethylpicolinic acid
Vue d'ensemble
Description
6-Ethylpicolinic acid is a derivative of picolinic acid with an ethyl group introduced on the pyridine ring. This modification is significant as it influences the compound's chemical and biological properties, making it a subject of interest in various chemical syntheses and potential therapeutic applications.
Synthesis Analysis
The synthesis of 6-ethylpicolinic acid derivatives has been explored in several studies. For instance, a zinc(II) complex of 6-ethylpicolinic acid ([Zn(6epa)2]) was prepared by introducing an ethyl group to the pyridine ring, which was then crystallized from an aqueous solution . Another study reported the synthesis of 6-ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid through the interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride . Additionally, 6-ethyl-6,9-dihydro-1(2)(3)-R-1(2)(3)H-triazolo[4,5-f]quinolin-9-one-8-carboxylic acids were prepared as novel analogues of oxolinic acid .
Molecular Structure Analysis
The molecular structure of 6-ethylpicolinic acid derivatives has been characterized using various analytical techniques. For example, the structure of the [Zn(6epa)2] complex was determined by X-ray analysis, revealing a distorted trigonal bipyramidal geometry . In another study, the structure of the synthesized compounds was based on microanalytical and spectral data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
The chemical behavior of 6-ethylpicolinic acid derivatives has been investigated, showing diverse reactivity. The [Zn(6epa)2] complex exhibited insulinomimetic activity, suggesting potential therapeutic applications . Another study described the synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its reaction with hydroxylamine hydrochloride, demonstrating distinctive chemical behavior and a variety of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-ethylpicolinic acid derivatives have been characterized through various studies. The thermal properties of phenylethynyl-terminated bis(amide) derivatives of 6-phenylethynyl picolinic acid were analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), showing excellent thermal stability . The insulinomimetic activity of the [Zn(6epa)2] complex was evaluated in vitro and in vivo, with the complex showing higher activity than the bis(picolinato)-Zn(II) complex .
Applications De Recherche Scientifique
Herbicide Development
- Scientific Field: Agricultural Chemistry
- Application Summary: 6-Ethylpicolinic acid is used in the synthesis of novel synthetic auxin herbicides . These herbicides are designed to inhibit the growth of certain plants, such as Arabidopsis thaliana .
- Methods of Application: The compound is synthesized and then tested for inhibitory activity against the growth of Arabidopsis thaliana roots . The IC50 value of the compound is compared to that of commercial herbicides to assess its effectiveness .
- Results: The IC50 value of one of the synthesized compounds was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . This suggests that 6-Ethylpicolinic acid could be used as a potential lead structure in the discovery of novel synthetic auxin herbicides .
Antiviral Research
- Scientific Field: Virology
- Application Summary: Picolinic acid, a compound related to 6-Ethylpicolinic acid, has been found to have broad-spectrum antiviral abilities .
- Results: The study found that picolinic acid can block several disease-causing viruses .
Synthesis of 2-(6-ethylpyridin-2-yl)benzimidazole
- Scientific Field: Organic Chemistry
- Application Summary: 6-Ethylpicolinic acid is used in the synthesis of 2-(6-ethylpyridin-2-yl)benzimidazole .
- Methods of Application: The compound is synthesized by heating o-phenylenediamine, 6-ethylpicolinic acid, and polyphosphoric acid at 160-180°C under a nitrogen gas current for 2 hours with stirring . The reaction mixture is then diluted with water and neutralized with sodium carbonate .
- Results: The resulting precipitate is filtered off, dried, subjected to silica gel column chromatography, and recrystallized from benzene . The yield of the product was 74% .
Synthesis of 2-(6-ethylpyridin-2-yl)benzimidazole
- Scientific Field: Organic Chemistry
- Application Summary: 6-Ethylpicolinic acid is used in the synthesis of 2-(6-ethylpyridin-2-yl)benzimidazole .
- Methods of Application: The compound is synthesized by heating o-phenylenediamine, 6-ethylpicolinic acid, and polyphosphoric acid at 160-180°C under a nitrogen gas current for 2 hours with stirring . The reaction mixture is then diluted with 200 ml. of water and neutralized with sodium carbonate . The resulting precipitate is filtered off, dried, subjected to silica gel column chromatography (developed with 1:1 by volume mixture of benzene and ethyl acetate) and recrystallized from benzene .
- Results: The yield of the product was 74% .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-ethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCFVDRVMFLUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463574 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylpicolinic acid | |
CAS RN |
4080-48-2 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




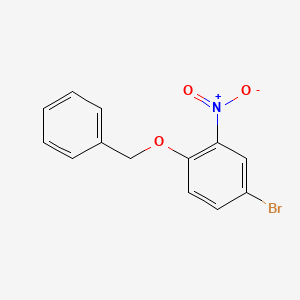
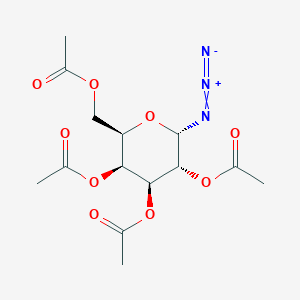
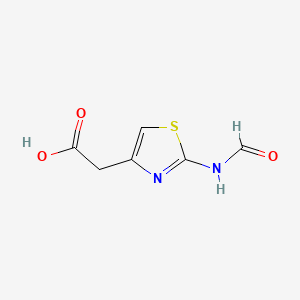

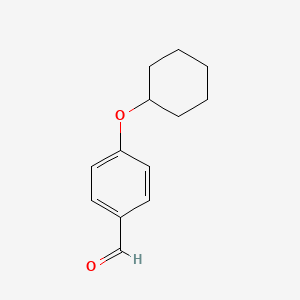
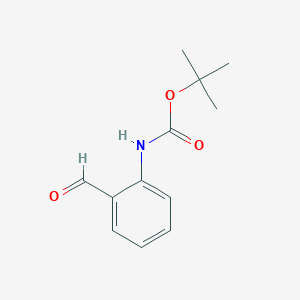

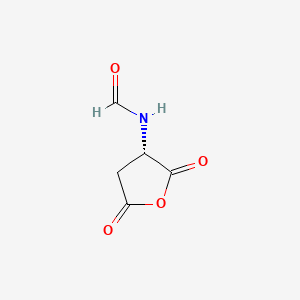

![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
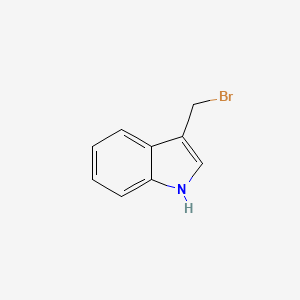
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)
